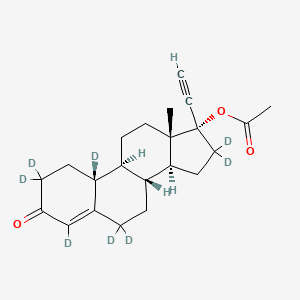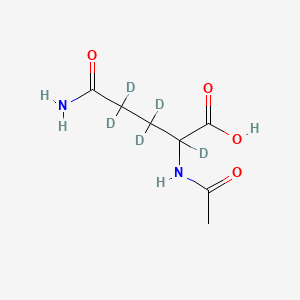
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a deuterium-labeled derivative of Nalpha-Acetyl-DL-glutamine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as an isotopic tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves the incorporation of deuterium atoms into the Nalpha-Acetyl-DL-glutamine molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and reagents, followed by purification and quality control to ensure the desired isotopic enrichment and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may produce deuterated amines .
Aplicaciones Científicas De Investigación
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is widely used in scientific research, including:
Chemistry: As an isotopic tracer for studying reaction mechanisms and kinetics.
Biology: For labeling biomolecules to track metabolic pathways.
Medicine: In drug development to study pharmacokinetics and metabolism.
Industry: For quality control and standardization in analytical chemistry
Mecanismo De Acción
The mechanism of action of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves its incorporation into biological molecules, where the deuterium atoms can influence the metabolic and pharmacokinetic properties. Deuterium substitution can slow down metabolic reactions, leading to prolonged drug action and reduced toxicity .
Comparación Con Compuestos Similares
Similar Compounds
Nalpha-Acetyl-DL-glutamine: The non-deuterated form of the compound.
Deuterated amino acids: Other amino acids labeled with deuterium, such as deuterated alanine and deuterated leucine.
Uniqueness
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is unique due to its specific deuterium labeling pattern, which provides distinct advantages in studying metabolic pathways and drug development. The incorporation of deuterium atoms can significantly alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C7H12N2O4 |
|---|---|
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
2-acetamido-5-amino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/i2D2,3D2,5D |
Clave InChI |
KSMRODHGGIIXDV-WHVBSWTDSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)N)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



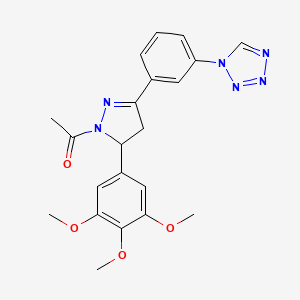
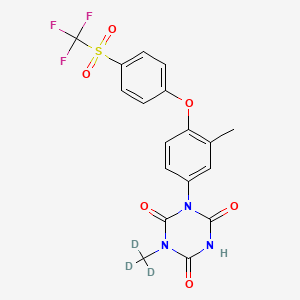

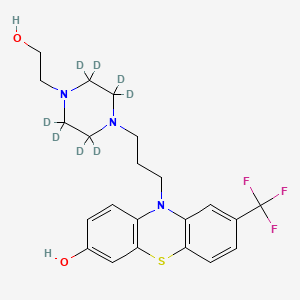



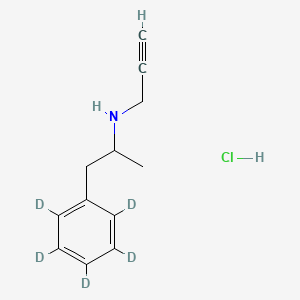
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)



